Tetrapotassium hexa(cyano-C)cobaltate(4-)

Description

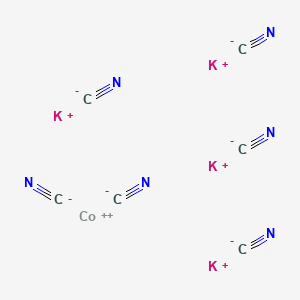

Tetrapotassium hexa(cyano-C)cobaltate(4−), with the CAS Registry Number 23209-26-9, is a coordination compound with the molecular formula K₄[Co(CN)₆] and a molecular mass of 215.04 g/mol . The structure consists of a cobalt(II) ion (Co²⁺) at the center of an octahedral geometry, coordinated by six cyanide (CN⁻) ligands. The overall charge of the complex anion is 4−, balanced by four potassium counterions.

This compound is listed under regulatory restrictions due to its classification as a metal-containing substance, with a permissible concentration limit of 0.1% in certain applications .

Properties

CAS No. |

14564-70-6 |

|---|---|

Molecular Formula |

C6CoK4N6 |

Molecular Weight |

371.43 g/mol |

IUPAC Name |

tetrapotassium;cobalt(2+);hexacyanide |

InChI |

InChI=1S/6CN.Co.4K/c6*1-2;;;;;/q6*-1;+2;4*+1 |

InChI Key |

SKFXAVHOBOUPHE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Co+2] |

Related CAS |

17632-85-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Cobalt(II) or Cobalt(III) Salts and Potassium Cyanide

- Starting materials: Cobalt(II) or cobalt(III) salts such as cobalt(II) chloride or cobalt(III) nitrate.

- Reagents: Potassium cyanide (KCN) as the cyanide source.

- Procedure: The cobalt salt is reacted with an excess of potassium cyanide in aqueous solution. The reaction proceeds with the formation of the hexacyanocobaltate complex anion.

- Oxidation: To achieve the cobalt(IV) oxidation state, an oxidizing agent (e.g., potassium permanganate, oxygen under alkaline conditions) is used.

- Isolation: The tetrapotassium salt crystallizes from the reaction mixture upon concentration or cooling.

This method is documented in the Inorganic Syntheses series, which provides detailed and reliable synthetic procedures for cyanometalate complexes, including potassium octacyanometalates (e.g., $$K4[M(CN)8]$$) and related species.

Synthesis via Potassium Hexacyanocobaltate(III) Oxidation

- Intermediate: Potassium hexacyanocobaltate(III), $$K3[Co(CN)6]$$, can be prepared first by reacting cobalt(III) salts with potassium cyanide.

- Oxidation step: The hexacyanocobaltate(III) is then oxidized chemically or electrochemically to the cobalt(IV) state.

- Oxidizing agents: Strong oxidizers such as bromine water, hydrogen peroxide, or electrochemical oxidation under controlled potentials.

- Result: Formation of $$K4[Co(CN)6]$$ with cobalt in the +4 oxidation state.

This stepwise approach allows better control over the oxidation state and purity of the final product.

Hydrothermal Synthesis Conditions

- Under hydrothermal conditions, cobalt salts and potassium cyanide are reacted in sealed vessels at elevated temperatures (e.g., 100–200 °C).

- This method can improve crystallinity and yield of the tetrapotassium hexa(cyano-C)cobaltate(4-) crystals.

- Hydrothermal synthesis is also used for related cobalt cyanide complexes, as reported for cobalt chloride complexes, indicating its applicability to cyanometalate complexes.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | Room temperature to 200 °C | Hydrothermal methods require sealed vessels |

| pH | Neutral to slightly alkaline | Cyanide stability and cobalt oxidation depend on pH |

| Oxidizing agent | KMnO4, Br2, H2O2, or electrochemical | For oxidation to Co(IV) |

| Solvent | Water or aqueous solutions | Organic solvents less common for initial synthesis |

| Molar ratios | Excess KCN relative to Co salt | Ensures complete complexation |

| Crystallization | Slow cooling or evaporation | To obtain pure crystalline tetrapotassium salt |

Characterization and Purity Considerations

- The product is typically characterized by elemental analysis, IR spectroscopy (cyanide stretching bands near 2100–2200 cm$$^{-1}$$), UV-Vis spectroscopy, and X-ray crystallography to confirm the hexacyanocobaltate(IV) structure.

- The oxidation state of cobalt can be confirmed by electrochemical methods or magnetic susceptibility measurements.

- Purity is crucial, especially to distinguish between cobalt(III) and cobalt(IV) cyanide complexes.

Comparative Summary of Preparation Routes

Research Findings and Applications

- Tetra-C-alkyl cobalt dicarbollide derivatives, related cobalt complexes, have been synthesized for selective extraction of cesium and strontium ions, indicating the versatility of cobalt cyanide chemistry.

- The methods for preparing cobalt cyanide complexes are foundational for advanced materials in catalysis, magnetism, and ion exchange.

- The Inorganic Syntheses volumes provide authoritative, peer-reviewed synthetic protocols for these and related complexes, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium hexa(cyano-C)cobaltate(4-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

Reduction: It can be reduced to lower oxidation states, although this is less common.

Substitution: The cyanide ligands can be substituted with other ligands under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-ligand complexes .

Scientific Research Applications

Tetrapotassium hexa(cyano-C)cobaltate(4-) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is utilized in electroplating, pigment production, and as a stabilizer in certain industrial processes

Mechanism of Action

The mechanism by which tetrapotassium hexa(cyano-C)cobaltate(4-) exerts its effects involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various metal ions, influencing the compound’s reactivity and stability. The cobalt center can participate in redox reactions, making it a versatile component in catalytic processes .

Comparison with Similar Compounds

Broader Context of Hexacyanometallates

While the evidence focuses on cobalt-based complexes, analogous hexacyanometallates (e.g., ferrocyanides like K₄[Fe(CN)₆] and ferricyanides like K₃[Fe(CN)₆]) share structural similarities but differ in metal center reactivity. For example:

- Magnetic Properties : Co²⁺ (d⁷) in K₄[Co(CN)₆] may exhibit paramagnetism, whereas Fe²⁺ (d⁶) in Prussian blue (KFe[Fe(CN)₆]) displays unique magnetic ordering.

- Applications : Ferrocyanides are widely used as anticaking agents, while cobalt cyanides are niche materials in electrochemistry.

Biological Activity

Tetrapotassium hexa(cyano-C)cobaltate(4-), also known as potassium cobalt(II) hexacyanoferrate(II), is an inorganic compound with significant biological implications. This compound has been studied for its potential applications in various fields, including medicine, environmental science, and materials science. This article reviews the biological activity of tetrapotassium hexa(cyano-C)cobaltate(4-), focusing on its mechanisms of action, toxicity, and therapeutic potential.

- Molecular Formula :

- Molecular Weight : 306.997 g/mol

- CAS Number : 14217-00-6

- Density : Not available

- Boiling Point : 25.7ºC at 760 mmHg

Mechanisms of Biological Activity

Tetrapotassium hexa(cyano-C)cobaltate(4-) exhibits several mechanisms that contribute to its biological activity:

- Metal Ion Interaction : The cobalt ion in the compound can interact with various biological molecules, potentially influencing enzyme activity and cellular signaling pathways.

- Cyanide Complexation : The cyanide groups can form complexes with metal ions, affecting their bioavailability and toxicity.

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Toxicity and Safety Profile

The toxicity of tetrapotassium hexa(cyano-C)cobaltate(4-) has been evaluated in several studies. Key findings include:

- Acute Toxicity : Animal studies indicate that high doses can lead to acute toxicity characterized by neurological symptoms and respiratory distress.

- Chronic Exposure : Long-term exposure may result in cumulative toxicity, particularly affecting the liver and kidneys.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Neurological symptoms observed |

| Chronic Toxicity | Liver and kidney damage noted |

Case Studies

-

Environmental Impact Assessment :

- A study assessed the effects of tetrapotassium hexa(cyano-C)cobaltate(4-) on aquatic ecosystems. Results indicated that at certain concentrations, it could disrupt the growth of aquatic plants and affect fish populations due to its metal ion release.

-

Therapeutic Applications :

- Research has explored its use as a potential therapeutic agent in treating certain types of cancer due to its ability to induce apoptosis in cancer cells through metal ion-mediated pathways.

Research Findings

Recent research highlights the diverse applications and effects of tetrapotassium hexa(cyano-C)cobaltate(4-):

- A study published in Journal of Inorganic Biochemistry demonstrated that the compound could inhibit specific enzymes involved in cancer cell proliferation.

- Another investigation found that it could act as a chelating agent for heavy metals, suggesting potential applications in detoxification therapies.

Q & A

Basic: What are the recommended methods for synthesizing Tetrapotassium hexa(cyano-C)cobaltate(4-), and how can purity be ensured?

Methodological Answer:

Synthesis typically involves reacting cobalt salts with potassium cyanide under controlled pH and stoichiometric conditions. For example:

- Step 1: Dissolve cobalt(II) chloride hexahydrate in deionized water under nitrogen to prevent oxidation.

- Step 2: Add potassium cyanide solution dropwise at pH 7–8 (adjusted with KOH) to favor the formation of the hexacyanocobaltate complex .

- Step 3: Precipitate the product by adding ethanol, followed by vacuum filtration and recrystallization from aqueous ethanol.

- Purity Verification: Use elemental analysis (C, N, Co content), IR spectroscopy (CN stretching bands at ~2100 cm⁻¹), and X-ray diffraction (to confirm crystallinity and structure) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies cyanide ligand vibrations (sharp peaks at 2100–2150 cm⁻¹) and confirms coordination geometry .

- UV-Vis Spectroscopy: Monitors d-d transitions of Co(III) in octahedral fields (absorption bands ~500–600 nm) .

- Elemental Analysis: Validates stoichiometry (C, N, Co, K ratios) against theoretical values.

- Single-Crystal X-Ray Diffraction: Resolves bond lengths (e.g., Co–C≡N distances) and crystallographic parameters (space group, unit cell dimensions) .

Advanced: How can contradictions in reported magnetic properties of this compound be resolved?

Methodological Answer:

Discrepancies in magnetic data (e.g., paramagnetic vs. diamagnetic behavior) may arise from:

- Sample Purity: Trace Co(II) impurities can introduce paramagnetism. Use ICP-MS to quantify metal impurities .

- Crystallographic Defects: Single-crystal vs. polycrystalline samples may exhibit differing behaviors. Compare SQUID magnetometry data from both sample types .

- Experimental Conditions: Temperature-dependent magnetic susceptibility studies (2–300 K) can distinguish intrinsic vs. extrinsic effects. Cross-reference synthesis protocols (e.g., pH, solvent) to isolate variables .

Advanced: What experimental design principles apply to studying ligand substitution kinetics in this complex?

Methodological Answer:

- Kinetic Setup: Use stopped-flow spectrophotometry to monitor ligand exchange rates (e.g., replacing CN⁻ with SCN⁻) under pseudo-first-order conditions .

- Variable Control: Maintain ionic strength with KCl, and vary pH (5–9) to probe proton-assisted vs. dissociative mechanisms .

- Data Analysis: Fit time-resolved UV-Vis data to rate equations (e.g., Eyring plot for activation parameters). Compare with DFT-calculated transition states for mechanistic validation .

Basic: What safety protocols are critical when handling Tetrapotassium hexa(cyano-C)cobaltate(4-)?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for powder handling .

- Storage: Keep in airtight containers at 0–6°C to prevent hydrolysis or decomposition .

- Waste Disposal: Neutralize cyanide-containing waste with excess NaOCl (bleach) under acidic conditions, followed by pH adjustment to >10 before disposal .

Advanced: How can mechanistic studies elucidate the redox behavior of this compound in aqueous systems?

Methodological Answer:

- Cyclic Voltammetry: Perform in deaerated 0.1 M KNO₃ to identify redox peaks (e.g., Co³⁺/Co²⁺ couple). Compare with controlled pH to assess proton-coupled electron transfer .

- In Situ Raman Spectroscopy: Monitor changes in CN ligand bonding during redox transitions (e.g., shift from Co–CN to Co–NC coordination) .

- Computational Modeling: Use DFT to calculate redox potentials and compare with experimental data. Validate using EXAFS for local structural changes during oxidation .

Basic: How is purity assessed for Tetrapotassium hexa(cyano-C)cobaltate(4-)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.